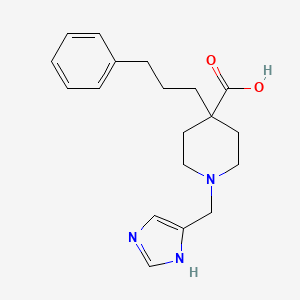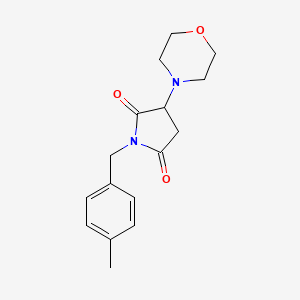![molecular formula C14H12N2O2S B5292515 6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)
6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one is an organic compound belonging to the thiazolopyridinone family. This family is known for its significant biological activities and diverse pharmacological properties, often being used in the development of new drugs and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the cyclization of appropriate intermediates. Typical synthesis might involve the preparation of a thiazolopyridinone core, followed by the introduction of benzyl and methyl groups. Reaction conditions often require controlled temperatures, specific solvents (e.g., dichloromethane), and catalysts such as palladium on carbon.
Industrial Production Methods: Industrially, the synthesis would scale up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems in controlling reaction parameters and purification processes is essential in industrial settings to maintain efficiency.
Types of Reactions:
Oxidation: It can undergo oxidation reactions at the hydroxy group, potentially yielding keto derivatives.
Reduction: Reduction might occur at the thiazole ring or other unsaturated sites, leading to the corresponding saturated derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution, while the thiazole ring may undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ are typically used.
Reduction: Agents such as LiAlH₄ (Lithium aluminum hydride) or H₂ in presence of Pd/C.
Substitution: Electrophilic substitutions often use FeCl₃ or AlCl₃ as catalysts, while nucleophilic substitutions might involve sodium ethoxide.
Major Products Formed:
Oxidation typically results in ketones or carboxylic acids.
Reduction leads to alcohols or alkanes.
Substitution reactions yield various functionalized derivatives depending on the reagents used.
科学的研究の応用
Biology: Its biological significance lies in its potential as a bioactive molecule. Studies have shown its efficacy in inhibiting certain enzymes and signaling pathways, making it a candidate for further biological research.
Medicine: Medically, it has been investigated for its potential use as an antimicrobial, anti-inflammatory, and anti-cancer agent. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: Industrial applications include its use in the synthesis of more complex chemical entities used in pharmaceuticals and as intermediates in organic synthesis processes.
作用機序
The mechanism of action of 6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one involves the inhibition of specific enzymes by binding to their active sites. This binding can alter the enzyme's activity, disrupting biological pathways critical for the survival of pathogens or the proliferation of cancer cells. Key molecular targets include kinases and other regulatory proteins within the cell.
類似化合物との比較
Compared to similar thiazolopyridinone derivatives, 6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one exhibits unique structural features, such as the specific placement of the benzyl and hydroxy groups, which contribute to its distinct pharmacological profile. Similar compounds in this family include:
6-phenyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one
6-methyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one
6-benzyl-7-hydroxy-5-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one
Each of these analogs has different substitutions that confer unique biological and chemical properties, making the study of these compounds a rich field for exploration and innovation in medicinal chemistry.
Conclusion
This compound stands out as a compound of considerable interest in both scientific research and industrial applications. Its synthesis, chemical properties, and biological activities warrant further investigation to fully harness its potential in various fields.
特性
IUPAC Name |
6-benzyl-7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-10(7-9-5-3-2-4-6-9)13(17)15-12-11(8)19-14(18)16-12/h2-6H,7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFVTKKVSIOKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1SC(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(4-chloro-1H-pyrazol-5-yl)methanone](/img/structure/B5292432.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxamide](/img/structure/B5292447.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![(2E)-4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-methyl-4-oxobut-2-enoic acid](/img/structure/B5292471.png)
![2-cyclopropyl-1-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]ethanone](/img/structure/B5292477.png)
![(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![(2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5292490.png)

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)
